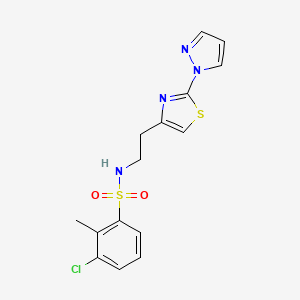

![molecular formula C16H15ClN4O2S2 B3011769 N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1170895-06-3](/img/structure/B3011769.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

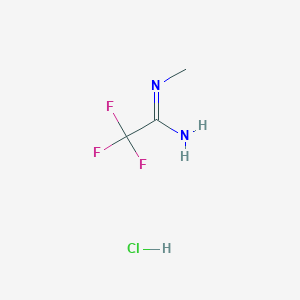

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a thiadiazole ring . It also contains a chlorobenzene group, a methyl group, and a tetrahydrofuran group .

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole and thiadiazole rings, the introduction of the chlorobenzene and methyl groups, and the coupling of these groups with the tetrahydrofuran group . The synthesis process is monitored using techniques such as NMR and IR spectroscopy .Molecular Structure Analysis

The molecular structure of the compound is determined by various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and the reagents used . For example, it can participate in reactions involving its thiazole and thiadiazole rings, or its chlorobenzene, methyl, and tetrahydrofuran groups .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure. For example, its solubility, melting point, and boiling point are influenced by the types of atoms it contains and their arrangement . Its reactivity, on the other hand, is determined by the presence of reactive groups, such as the thiazole and thiadiazole rings, and the chlorobenzene, methyl, and tetrahydrofuran groups .科学的研究の応用

Synthesis Techniques

One common method for preparing thiadiazoles involves the oxidative dimerization of thioamides, offering a pathway to synthesize thiadiazole derivatives under mild conditions, highlighting the chemical versatility and potential for modification of thiadiazole-based compounds for various applications (Takikawa et al., 1985).

Antiviral and Anticancer Properties

Thiadiazole derivatives have been explored for their bioactive properties, including antiviral activities. For instance, certain thiadiazole sulfonamides have shown anti-tobacco mosaic virus activity, suggesting potential utility in combating viral infections (Chen et al., 2010). Moreover, thiadiazole compounds have been evaluated for their anticancer activity against various human cancer cell lines, indicating their promise as therapeutic agents in oncology (Tiwari et al., 2017).

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been a subject of interest, with several studies reporting compounds with moderate to good inhibitory effects against a range of pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to address resistance issues (Gilani et al., 2011).

Agricultural Applications

Thiadiazole derivatives have also found applications in agriculture, particularly as fungicidal agents. Compounds with thiadiazole moieties have demonstrated activity against various fungi, offering a route to protect crops and enhance agricultural productivity (Zi-lon, 2015).

Safety and Hazards

将来の方向性

Future research on the compound could focus on further elucidating its mechanism of action, improving its synthesis, and exploring its potential applications . For example, it could be investigated for its potential use as a pharmaceutical drug, given its ability to interact with various biological targets .

作用機序

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into pro-inflammatory mediators, thus reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid, derived from cell membrane phospholipids, into prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these pro-inflammatory mediators .

Result of Action

The inhibition of COX enzymes by the compound results in a decrease in the production of pro-inflammatory mediators . This leads to a reduction in inflammation, making the compound potentially useful for treating inflammatory conditions .

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S2/c1-9-14(25-20-19-9)15(22)21(8-10-4-3-7-23-10)16-18-13-11(17)5-2-6-12(13)24-16/h2,5-6,10H,3-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSWVJOKTNYMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011690.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)

![{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine](/img/structure/B3011696.png)

![2-benzyl-5-[(2-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3011698.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate](/img/structure/B3011701.png)

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)